molecular formula C6H6Cl2N2O2 B6232817 4-amino-5-chloropyridine-2-carboxylic acid hydrochloride CAS No. 2419176-23-9

4-amino-5-chloropyridine-2-carboxylic acid hydrochloride

Cat. No.: B6232817
CAS No.: 2419176-23-9
M. Wt: 209
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Description

4-amino-5-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 4-amino-2-chloropyridine followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyridine ring. The subsequent carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution: Various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-amino-5-chloropyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.

    5-amino-2-chloropyridine-4-carboxylic acid: Similar structure but different substitution pattern.

    2-amino-5-chloropyridine: Similar structure but different substitution pattern.

Uniqueness

4-amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. The hydrochloride salt form further improves its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2419176-23-9

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209

Purity

97

Origin of Product

United States

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